Gene-Selective Transcriptional Signature: ABCA1 vs. SREBP-1c Fold Induction Ratio Compared with TO-901317 (T0901317)
In a direct head-to-head cell-based comparison at 10 µM, DMHCA and TO-901317 (T0901317) both induced ABCA1 and LXRα mRNA expression to a similar extent (~10-fold). However, DMHCA's induction of the lipogenic transcription factor SREBP-1c was only 5-fold (and fatty acid synthase [FAS] 1.3-fold), approximately half the magnitude observed for TO-901317 [1]. In a separate quantitative tissue analysis, TO-901317 induced hepatic SREBP-1c mRNA by 26-fold, whereas DMHCA increased SREBP-1c by only 3.3-fold—an ~8-fold differential [1]. In vivo in apoE-deficient mice, DMHCA left hepatic SREBP-1c mRNA and protein unchanged while T0901317 and GW3965 characteristically produce robust SREBP-1c upregulation; Kratzer et al. quantify DMHCA's hepatic SREBP-1c activation at approximately one-tenth that of either comparator [2].
| Evidence Dimension | SREBP-1c mRNA fold induction (hepatic lipogenic transcription factor) |
|---|---|
| Target Compound Data | DMHCA: SREBP-1c ~3.3-fold to 5-fold induction (in vitro), unchanged in liver in vivo |
| Comparator Or Baseline | TO-901317 (T0901317): SREBP-1c ~10-fold to 26-fold induction in vitro; GW3965: similar robust SREBP-1c induction in vivo |
| Quantified Difference | DMHCA SREBP-1c induction is ~1/2 of TO-901317 (cell-based, 10 µM); ~1/8 of TO-901317 (26-fold vs. 3.3-fold in tissue); ~1/10 of T0901317 or GW3965 (in vivo hepatic) |
| Conditions | Human cell-based reporter and qPCR assays (THP-1, HepG2, CV-1 transfectants) at 10 µM; C57BL/6 mouse tissues; apoE-/- mouse liver (80 mg/kg/day, oral) |
Why This Matters
This gene-expression selectivity ratio is the defining procurement-relevant differentiation: DMHCA is the appropriate tool compound when experimental design requires LXR-mediated cholesterol efflux activation without the confounding variable of hepatic SREBP-1c-driven lipogenesis, a property not shared by T0901317 or GW3965.
- [1] Quinet EM, Savio DA, Halpern AR, Chen L, Miller CP, Nambi P. Gene-selective modulation by a synthetic oxysterol ligand of the liver X receptor. J Lipid Res. 2004 Oct;45(10):1929-42. doi: 10.1194/jlr.M400257-JLR200. PMID: 15292374. View Source
- [2] Kratzer A, Buchebner M, Pfeifer T, et al. Synthetic LXR agonist attenuates plaque formation in apoE-/- mice without inducing liver steatosis and hypertriglyceridemia. J Lipid Res. 2009 Feb;50(2):312-26. doi: 10.1194/jlr.M800376-JLR200. PMID: 18812595. View Source
